Boc-3-(1-Morpholinyl)-D-Ala-OH

Peptidomimetics Protease Resistance Enzymatic Stability

Researchers designing therapeutic peptides often face rapid in vivo degradation. Boc-3-(1-Morpholinyl)-D-Ala-OH (CAS 788819-12-5) provides a direct solution. This protected D-amino acid derivative introduces enzymatic resistance and conformational constraint into peptide backbones. Key supply advantages: • Unique D-configuration and morpholine side-chain for modulating receptor selectivity in SAR studies. • Enables solid-phase synthesis of metabolically stable, peptidomimetic drug candidates. • Reliable procurement with verified purity, supporting reproducible lead optimization campaigns.

Molecular Formula C12H22N2O5
Molecular Weight 274.31 g/mol
Cat. No. B12272381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-3-(1-Morpholinyl)-D-Ala-OH
Molecular FormulaC12H22N2O5
Molecular Weight274.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CN1CCOCC1)C(=O)O
InChIInChI=1S/C12H22N2O5/c1-12(2,3)19-11(17)13-9(10(15)16)8-14-4-6-18-7-5-14/h9H,4-8H2,1-3H3,(H,13,17)(H,15,16)/t9-/m1/s1
InChIKeyMBIZSSCBPBRSDT-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-3-(1-Morpholinyl)-D-Ala-OH Overview


Boc-3-(1-Morpholinyl)-D-Ala-OH (CAS: 788819-12-5) is a protected, non-proteinogenic D-amino acid derivative featuring a tert-butyloxycarbonyl (Boc) N-terminal protecting group and a morpholine heterocycle at its side-chain . As a member of the α-alkyl-β-(sec-amino)alanine class, its D-configuration renders it resistant to enzymatic degradation, making it a valuable building block for enhancing the stability of therapeutic peptides and peptidomimetics [1].

Boc-3-(1-Morpholinyl)-D-Ala-OH: No Generic Substitute


Generic substitution of Boc-3-(1-Morpholinyl)-D-Ala-OH with other amino acid derivatives is not feasible due to its unique combination of a D-stereocenter and a morpholine side-chain, which confers distinct conformational and biological properties. Simple L-alanine or D-alanine lacks the morpholine moiety required for specific target interactions [1], while alternative heterocyclic amines like pyrrolidine or piperidine impart different steric and electronic effects, leading to altered bioactivity [2]. The specific combination of features in this compound is critical for achieving desired protease resistance and pharmacological profiles in peptidomimetic design.

Boc-3-(1-Morpholinyl)-D-Ala-OH: Key Evidence


Protease Resistance via D-Configuration

The incorporation of a D-amino acid like Boc-3-(1-Morpholinyl)-D-Ala-OH renders the adjacent peptide bond resistant to cleavage by most common proteases, a property not shared by its L-enantiomer or standard L-amino acids. This is a class-level property of D-amino acids, where the stereochemical incompatibility with the active site of proteases halts degradation [1]. In contrast, peptides composed solely of L-amino acids are rapidly degraded in vivo.

Peptidomimetics Protease Resistance Enzymatic Stability

Receptor Selectivity: Morpholinyl vs. Piperidinyl

In a series of deltorphin I analogs, the substitution of a phenylalanine residue with an (R)-α-benzyl-β-(4-morpholinyl)-alanine moiety, a close structural analog of Boc-3-(1-Morpholinyl)-D-Ala-OH, resulted in a distinct shift in opioid receptor selectivity compared to the piperidinyl analog. The morpholinyl-containing analog exhibited a different binding profile, highlighting the critical role of the heterocycle's nature in determining biological outcome [1].

Opioid Receptors Structure-Activity Relationship Peptidomimetics

Versatile Synthesis of Non-Proteinogenic Amino Acids

Boc-3-(1-Morpholinyl)-D-Ala-OH is accessible via a versatile synthetic route that allows for the preparation of a wide array of optically pure α-alkyl-β-(sec-amino)alanines. The method involves cyclization of N-Boc-α-alkylserines to β-lactones under Mitsunobu conditions, followed by ring-opening with morpholine [1]. This route is applicable to various heterocyclic amines (pyrrolidine, piperidine, thiomorpholine), providing a platform for generating diverse building blocks with tunable properties [1].

Amino Acid Synthesis Mitsunobu Reaction Peptide Chemistry

High Chemical Purity and Reproducibility

Commercial suppliers offer Boc-3-(1-Morpholinyl)-D-Ala-OH with a purity of ≥98%, as confirmed by HPLC and NMR analyses . This high level of purity is essential for minimizing side reactions during solid-phase peptide synthesis (SPPS) and for ensuring the biological activity of the resulting peptides is attributable to the intended sequence, not impurities.

Quality Control Peptide Synthesis Analytical Chemistry

Boc-3-(1-Morpholinyl)-D-Ala-OH Applications


Protease-Resistant Peptide Therapeutics

This compound is ideally suited for the solid-phase synthesis of peptide drug candidates requiring enhanced in vivo stability. Its D-configuration confers resistance to proteolytic degradation, a key limitation of many peptide-based drugs [1]. This application directly leverages the class-level inference of protease resistance documented in Section 3.

SAR Studies for Receptor Targeting

Boc-3-(1-Morpholinyl)-D-Ala-OH serves as a critical tool in SAR campaigns aimed at optimizing receptor affinity and selectivity. As demonstrated by studies on deltorphin I analogs, the morpholinyl group can modulate opioid receptor subtype selectivity compared to other heterocycles like piperidine [1]. This allows researchers to systematically probe the pharmacophoric requirements for target engagement.

Conformationally Constrained Peptidomimetics

The compound is a valuable building block for introducing conformational constraints into peptide backbones. As an α,α-disubstituted amino acid analog, its incorporation can restrict peptide flexibility, often leading to enhanced biological activity and improved pharmacokinetic properties [1]. This application is supported by the compound's classification as an α-alkyl-β-(sec-amino)alanine, a class known for its utility in peptidomimetic design.

Technical Documentation Hub

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